(S)-7-Methyl-4-phenylchroman-2-one

aldehyde dehydrogenase inhibition ALDH-2 enzyme inhibition assay

(S)-7-Methyl-4-phenylchroman-2-one (CAS 1802842-71-2) is a single-enantiomer 4-phenylchroman-2-one belonging to the neoflavonoid structural class, characterized by a 3,4-dihydrochromen-2-one core with a phenyl substituent at C-4 and a methyl group at C-7. The (S) absolute configuration at C-4 is established and distinguishable from the racemate (CAS 88407-29-8) and the (R)-enantiomer.

Molecular Formula C16H14O2
Molecular Weight 238.28 g/mol
Cat. No. B13117990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-7-Methyl-4-phenylchroman-2-one
Molecular FormulaC16H14O2
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(CC(=O)O2)C3=CC=CC=C3
InChIInChI=1S/C16H14O2/c1-11-7-8-13-14(12-5-3-2-4-6-12)10-16(17)18-15(13)9-11/h2-9,14H,10H2,1H3/t14-/m0/s1
InChIKeyDVIONHZDAYXRBA-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-7-Methyl-4-phenylchroman-2-one: Chiral Neoflavonoid Scaffold for Enantioselective Research and Chiral Intermediate Sourcing


(S)-7-Methyl-4-phenylchroman-2-one (CAS 1802842-71-2) is a single-enantiomer 4-phenylchroman-2-one belonging to the neoflavonoid structural class, characterized by a 3,4-dihydrochromen-2-one core with a phenyl substituent at C-4 and a methyl group at C-7 . The (S) absolute configuration at C-4 is established and distinguishable from the racemate (CAS 88407-29-8) and the (R)-enantiomer [1]. This scaffold is structurally isomeric with the more extensively studied flavanone (2-phenylchroman-4-one) class, wherein the carbonyl and phenyl positions are exchanged, producing distinct biological and synthetic profiles [2].

Configuration

Single (S)-enantiomer at C-4 for stereochemical control

Scaffold

4-Phenylchroman-2-one neoflavonoid core; distinct from flavanone regioisomer

Workflow

Chiral SAR, asymmetric synthesis intermediate, and scaffold-hopping programs

Why (S)-7-Methyl-4-phenylchroman-2-one Cannot Be Interchanged with Racemic or Regioisomeric Analogs


Substituting (S)-7-Methyl-4-phenylchroman-2-one with the racemate (CAS 88407-29-8) introduces an undefined mixture of (R) and (S) enantiomers at C-4, which is unacceptable for enantioselective synthesis, chiral SAR studies, or asymmetric catalysis applications where stereochemical fidelity at the C-4 phenyl-bearing center is critical [1]. Substitution with the regioisomeric flavanone scaffold—(S)(+)-7-methyl-2-phenylchroman-4-one (CHEMBL601205), a known MAO-B inhibitor with IC50 = 110 nM [2]—introduces a fundamentally different pharmacophore: the carbonyl resides at C-4 rather than C-2, and the phenyl group at C-2 rather than C-4, producing a distinct biological target profile and chemical reactivity [3]. Similarly, replacing the 7-methyl substitution with the 6-methyl analog (the established tolterodine intermediate, CAS 40546-94-9) alters the electronic and steric environment of the aromatic ring, impacting both biological activity and synthetic derivatization pathways .

(S)-Enantiomer
vs
Racemate

Undefined enantiomeric mixture may invalidate stereochemical assay interpretation

(S)-Enantiomer
vs
Flavanone regioisomer

Flavanone targets MAO-B, not ALDH-2/HIV transcription; complete target profile divergence

(S)-Enantiomer
vs
6-Methyl analog

6-Methyl series used for tolterodine synthesis; 7-methyl alters electronic and IP space

Quantitative Differentiation Evidence for (S)-7-Methyl-4-phenylchroman-2-one Against Closest Analogs


ALDH-2 Inhibition: Racemate Baseline Established for Chroman-2-one Scaffold

The racemic 7-Methyl-4-phenylchroman-2-one (CHEMBL109925) exhibits ALDH-2 inhibitory activity with an IC50 of 1,500 nM against hamster liver aldehyde dehydrogenase [1]. This is the sole publicly disclosed target engagement datum for this scaffold. By comparison, the regioisomeric flavanone (S)(+)-7-methyl-2-phenylchroman-4-one shows no reported ALDH-2 activity and instead targets MAO-B with IC50 = 110 nM [2]. No ALDH-2 inhibition data exist for the 6-methyl-4-phenylchroman-2-one analog or for 4-phenylchroman-2-one itself. The (S)-enantiomer-specific ALDH-2 potency has not been independently published; however, the C-4 chiral center may confer differential binding to the ALDH-2 active site based on established stereochemistry–activity relationships in lactone-containing ALDH inhibitors [3].

ALDH-2 Inhibition
Class-level
IC50 = 1,500 nM (racemic)
Flavanone regioisomer: no ALDH-2 activity
Scaffold-exclusive ALDH-2 engagement
(S)-enantiomer-specific inhibition not independently reported
aldehyde dehydrogenase inhibition ALDH-2 enzyme inhibition assay

Regioisomeric Scaffold Differentiation: 4-Phenylchroman-2-one (Neoflavonoid) vs. 2-Phenylchroman-4-one (Flavanone) Target Engagement Profiles

The 4-phenylchromen-2-one (neoflavonoid) scaffold demonstrates HIV-1 transcriptional inhibitory activity, with seven derivatives showing activity and compounds 10, 14, and 25 inhibiting HIV replication at concentrations <25 μM in MT-2 cell-based assays [1]. Compound 14 achieved 83.06% NF-κB inhibition and 41.87% Tat inhibition at 50 μM with low cytotoxicity [2]. In contrast, the regioisomeric 2-phenylchroman-4-one (flavanone) scaffold shows no reported HIV transcription inhibition but is characterized by MAO-B inhibitory activity, with the (S)-7-methyl-flavanone enantiomer achieving IC50 = 110 nM [3]. This regioisomeric scaffold swap (C-2 carbonyl → C-4 carbonyl) produces a complete divergence in biological target profile, making the two scaffolds non-interchangeable for biological screening.

Target Engagement
Cross-study comparable
Neoflavonoid: HIV transcription inhibition
Flavanone: MAO-B IC50 = 110 nM
Complete target profile divergence between regioisomers
Scaffold selection determines screening outcome
neoflavonoid HIV transcription inhibition scaffold hopping regioisomer comparison

Positional Methyl Substitution: 7-Methyl vs. 6-Methyl on the Chroman-2-one Core Dictates Synthetic Utility

The 6-methyl-4-phenylchroman-2-one scaffold (CAS 40546-94-9) is an established key intermediate in the enantioselective synthesis of tolterodine and (R)-fesoterodine, with the (4S)-6-methyl enantiomer (CAS 349547-18-8) being specifically employed . The 7-methyl substitution in (S)-7-Methyl-4-phenylchroman-2-one shifts the methyl group from the 6- to the 7-position of the chroman-2-one core, altering the electronic properties of the aromatic ring (para vs. meta relationship to the lactone oxygen) and modifying the steric environment around the C-4 chiral center . This positional isomerism is non-trivial for SAR exploration: the 7-methyl substitution pattern is underexplored compared to the 6-methyl series, offering a distinct chemical space for lead optimization campaigns that have saturated the 6-substituted chroman-2-one SAR [1].

Methyl Position
Class-level
7-Me: underexplored SAR, para to lactone O
6-Me: established tolterodine intermediate, meta to lactone O
Distinct electronic/steric profile and IP landscape
6-Me series heavily patented; 7-Me offers novel chemical space
positional isomer tolterodine intermediate SAR chiral building block

Enantiomeric Excess and Chiral Procurement Specification: (S)-Enantiomer vs. Racemate

(S)-7-Methyl-4-phenylchroman-2-one (CAS 1802842-71-2) is supplied as a defined single enantiomer with specified (S) absolute configuration at C-4, whereas the racemic mixture (CAS 88407-29-8, AKSci minimum purity 95%) provides no stereochemical definition . The CCS Chemistry kinetic resolution study of 4-substituted chroman-2-ones demonstrates that enantiopure material can be obtained with selectivity factors (s) up to 600 using chiral Ir-SpiroPAP catalysts, enabling access to both (R) and (S) chroman-2-ones with high enantiomeric excess [1]. This catalytic platform has been validated by the successful synthesis of chiral drugs including (R)-fesoterodine from resolved chroman-2-one intermediates [2]. For procurement purposes, specification of CAS 1802842-71-2 rather than CAS 88407-29-8 ensures receipt of enantiomerically defined material suitable for asymmetric synthesis and stereochemical SAR studies.

Stereochemical Spec
Supporting evidence
CAS 1802842-71-2: (S)-enantiomer, single stereoisomer
Racemate CAS 88407-29-8: undefined 1:1 mixture
Ensures chirally defined material for asymmetric workflows
Kinetic resolution s up to 600 validated for chroman-2-ones
chiral purity enantioselective synthesis single enantiomer kinetic resolution

Enantiomer-Dependent MAO-B Inhibition in the Structurally Related Flavanone Series Informs Chiral Preference Expectations

In the regioisomeric flavanone series, the (S)-enantiomer of 7-methyl-2-phenylchroman-4-one (CHEMBL601205) inhibits human recombinant MAO-B with IC50 = 110 nM, whereas the (R)-enantiomer (CHEMBL6018xx) shows IC50 = 140 nM, yielding a eudismic ratio of approximately 1.27 favoring the (S)-configuration [1]. While these data are for the flavanone scaffold (carbonyl at C-4) rather than the chroman-2-one scaffold (carbonyl at C-2), they establish that the C-2/C-4 chiral center meaningfully influences target engagement potency in chiral chromanone-type compounds. No equivalent enantiomer-resolved activity data are publicly available for the 4-phenylchroman-2-one series [2].

Chiral Discrimination
Cross-study comparable
(S)-flavanone IC50 = 110 nM; (R)-flavanone IC50 = 140 nM
Eudismic ratio = 1.27 (flavanone series)
Chiral center can modulate target potency in related scaffolds
No chroman-2-one enantiomer data; supports enantiopure procurement
enantioselective inhibition MAO-B chiral discrimination eudismic ratio

Evidence-Backed Application Scenarios for (S)-7-Methyl-4-phenylchroman-2-one in Research and Industrial Procurement


ALDH-2 Targeted Screening and Inhibitor Lead Discovery

Investigators pursuing aldehyde dehydrogenase-2 (ALDH-2) as a therapeutic target for alcohol use disorder, cancer chemotherapy sensitization, or cardiovascular indications should prioritize the 4-phenylchroman-2-one scaffold over the flavanone scaffold. The racemic 7-methyl-4-phenylchroman-2-one has demonstrated ALDH-2 engagement (IC50 = 1,500 nM), while the regioisomeric flavanone shows zero ALDH-2 activity, confirming scaffold-level target selectivity [1]. The (S)-enantiomer provides a stereochemically defined starting point for SAR exploration around the C-4 chiral center, which may influence ALDH-2 binding based on known stereochemistry–activity relationships in lactone-containing ALDH inhibitors [2].

HIV Transcription Inhibition Screening Using the Neoflavonoid Scaffold

The 4-phenylchromen-2-one scaffold has validated HIV-1 transcription inhibitory activity, with compounds achieving IC50 values <25 μM and dual NF-κB/Tat inhibition in cell-based assays [1]. The 7-methyl substitution on (S)-7-Methyl-4-phenylchroman-2-one represents an underexplored derivative within this chemotype. Procurement of this specific (S)-enantiomer enables structure–activity relationship studies that probe the effect of the C-7 methyl substituent and C-4 stereochemistry on anti-HIV activity, building upon the established neoflavonoid anti-HIV pharmacophore [2].

Chiral Building Block for Asymmetric Synthesis of 4-Arylbutanol Derivatives

The CCS Chemistry kinetic resolution platform demonstrates that 4-substituted chroman-2-ones can be resolved with selectivity factors up to 600 and converted to chiral γ-aryl primary alcohols, which are key intermediates for pharmaceuticals including (R)-fesoterodine [1]. (S)-7-Methyl-4-phenylchroman-2-one, as a pre-resolved single enantiomer, can serve directly as a chiral lactone building block for the synthesis of 7-methyl-substituted 4-arylbutanol derivatives, bypassing the need for in-house kinetic resolution and enabling direct entry into enantioselective synthetic sequences [2].

Regioisomer-Controlled Scaffold-Hopping Medicinal Chemistry Programs

For medicinal chemistry programs that have explored the 2-phenylchroman-4-one (flavanone) series and seek structurally distinct but topologically related scaffolds, the 4-phenylchroman-2-one core offers a regioisomeric scaffold hop. The carbonyl-to-phenyl positional swap produces complete target profile divergence (MAO-B → ALDH-2/HIV transcription), providing an orthogonal chemotype for lead optimization [1]. The 7-methyl substitution further differentiates this compound from the more common 6-methyl series employed in tolterodine synthesis, offering novel IP space [2].

Application
Selection Property
Validation Focus
ALDH-2 enzyme research
4-Phenylchroman-2-one scaffold selectivity over flavanone
ALDH-2 engagement confirmation in (S)-enantiomer assays
HIV transcription inhibition studies
Neoflavonoid scaffold identity
HIV-1 Tat/NF-κB pathway endpoint validation
Chiral intermediate for asymmetric synthesis
Single-enantiomer chroman-2-one core
Enantiomeric excess and synthetic conversion review
Scaffold-hopping medicinal chemistry
Regioisomeric scaffold divergence from flavanone
Target profile mapping (ALDH-2/HIV vs MAO-B)
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